molecular formula C17H20N4O B2944283 N-[1-(3-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine CAS No. 2415524-65-9

N-[1-(3-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine

Cat. No.: B2944283
CAS No.: 2415524-65-9
M. Wt: 296.374
InChI Key: ARDFONGGLUVYBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. One common method involves the acylation of piperidine with 3-methylbenzoyl chloride, followed by the coupling of the resulting intermediate with a pyrimidine derivative under controlled conditions. The reaction conditions often include the use of organic solvents such as toluene or dichloromethane, and catalysts like triethylamine or titanium tetrachloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

N-[1-(3-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(3-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine is unique due to its specific structural features, which confer distinct biochemical properties. Its combination of a piperidine ring, pyrimidine ring, and 3-methylbenzoyl group allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

(3-methylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-13-3-2-4-14(11-13)17(22)21-9-6-15(7-10-21)20-16-5-8-18-12-19-16/h2-5,8,11-12,15H,6-7,9-10H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDFONGGLUVYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCC(CC2)NC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.